Structural Differentiation from Parent Entacapone Enables Specific Detection in Complex Matrices
(E)-3-O-Methyl Entacapone possesses a distinct molecular mass and fragmentation pattern compared to its parent compound, Entacapone, due to the methylation of the meta-phenolic hydroxyl group. This structural difference (MW 319.31 vs. 305.29 for Entacapone) [1][2] is the foundation for its identification and quantification as a specific impurity in Entacapone drug substance. While Entacapone itself is a potent COMT inhibitor with a Ki of 10.7 nM against rat liver COMT [3], the presence of the 3-O-methyl group in this compound renders it a distinct chemical entity with different analytical behavior, essential for methods that must differentiate the API from its related substances.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 319.31 |
| Comparator Or Baseline | Entacapone: 305.29 |
| Quantified Difference | +14.02 g/mol (difference of one CH2 group) |
| Conditions | Calculated from molecular formula C15H17N3O5 vs. C14H15N3O5 |
Why This Matters
This precise mass difference is critical for mass spectrometry-based assays, ensuring unequivocal identification of the impurity peak without interference from the parent drug.
- [1] Chembase. (n.d.). (E)-3-O-Methyl Entacapone. Retrieved from http://www.chembase.cn/substance-390375.html View Source
- [2] PubChem. (n.d.). Entacapone (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Entacapone View Source
- [3] Forsberg, M., et al. (2003). Pharmacokinetics and pharmacodynamics of entacapone and tolcapone... Journal of Pharmacology and Experimental Therapeutics, 304(2), 498-506. doi:10.1124/jpet.102.042846 View Source
